

The Induced Apoptosis Pathway of CDKI-83: A Technical Guide

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Compound of Interest

Compound Name: CDKI-83

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Introduction

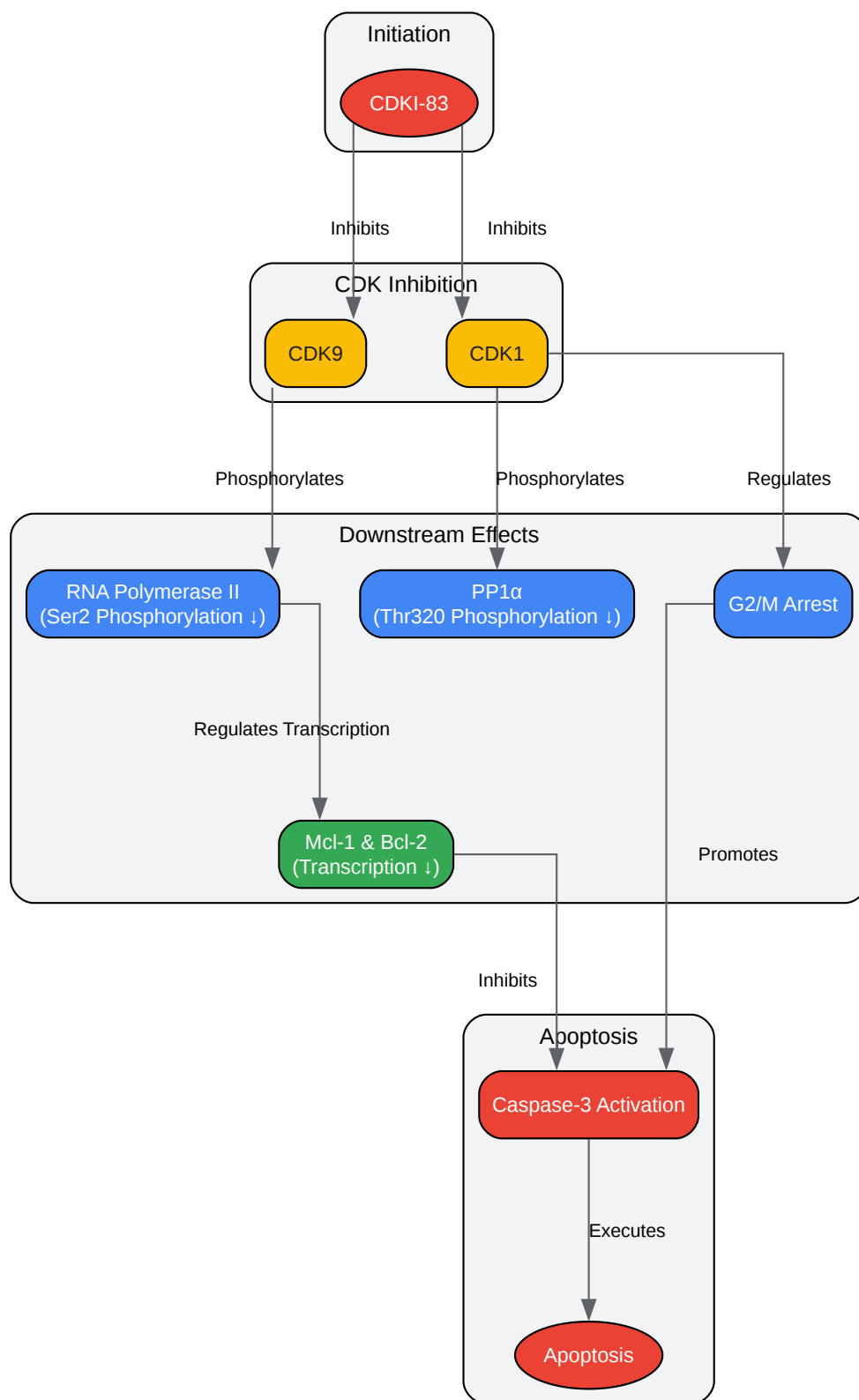
CDKI-83 is a potent, nanomolar inhibitor of cyclin-dependent kinases (CDKs), primarily targeting CDK9 and CDK1.[1] As key regulators of the cell cycle and RNA transcription, CDKs represent a strategic target for anti-cancer therapies.[1][2] **CDKI-83** has demonstrated effective anti-proliferative activity in human tumor cell lines and induces apoptosis, particularly in ovarian cancer cells.[1][3] This technical guide provides an in-depth overview of the **CDKI-83** induced apoptosis pathway, detailing its mechanism of action, relevant signaling cascades, quantitative data, and comprehensive experimental protocols.

Mechanism of Action

CDKI-83 elicits its pro-apoptotic effects through the dual inhibition of CDK9 and CDK1.[1] Inhibition of CDK9 leads to a reduction in the phosphorylation of Serine 2 of the RNA polymerase II C-terminal domain, which in turn transcriptionally downregulates the anti-apoptotic proteins Mcl-1 and Bcl-2.[1] Concurrently, inhibition of CDK1 contributes to G2/M cell cycle arrest and apoptosis.[1] The culmination of these events is the activation of the caspase cascade, leading to programmed cell death.[1]

Core Signaling Pathways

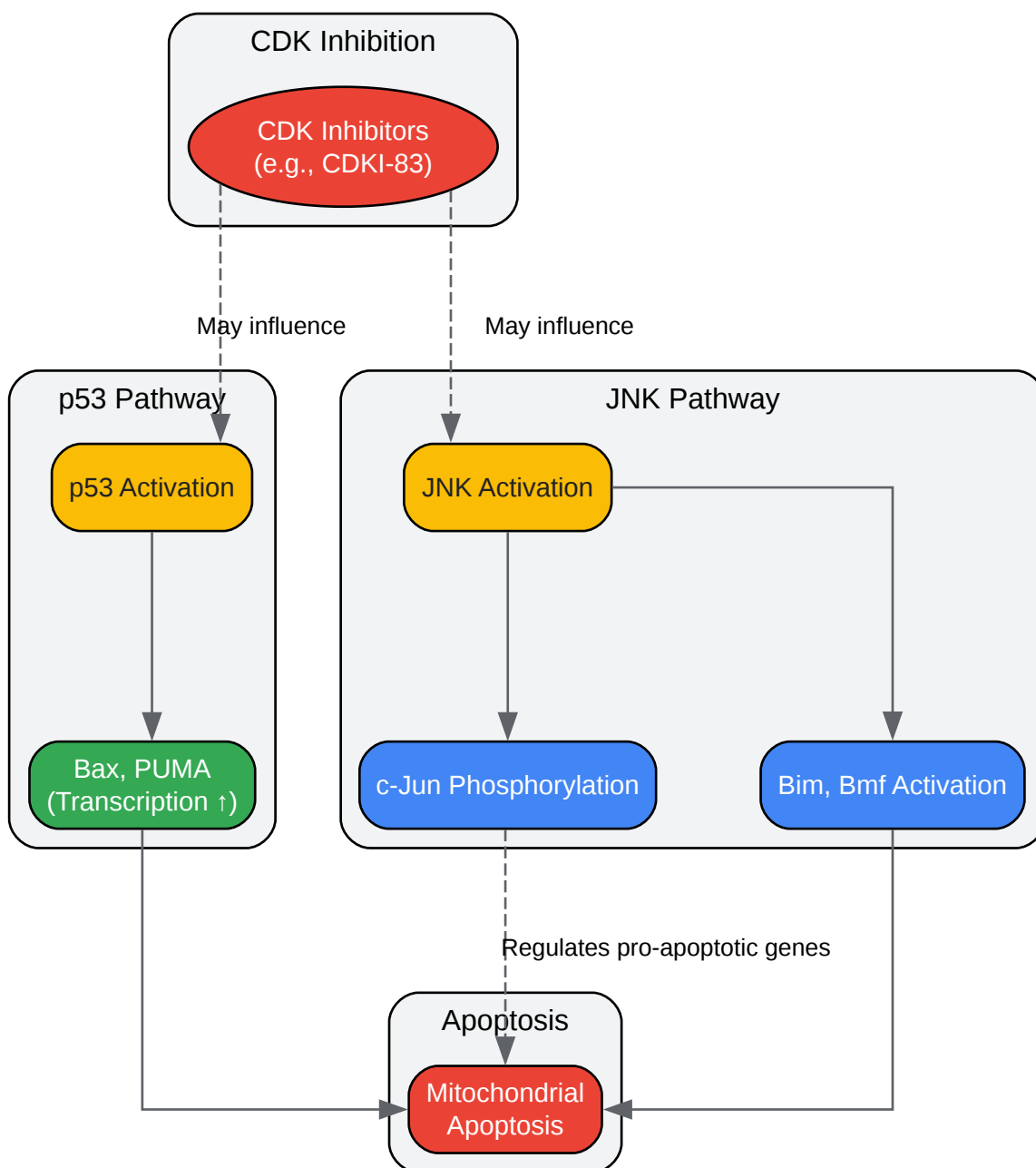
The apoptotic pathway induced by **CDKI-83** involves a cascade of molecular events, primarily centered around the inhibition of key transcriptional and cell cycle machinery.

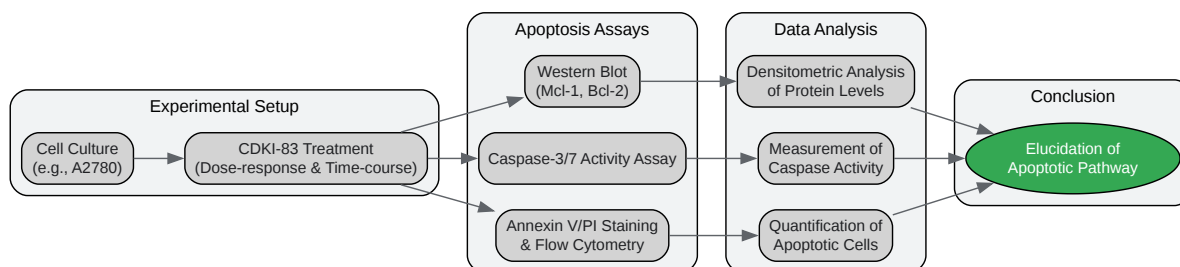


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Caption: Core signaling pathway of **CDKI-83**-induced apoptosis.

While direct evidence for the involvement of the p53 and JNK signaling pathways in **CDKI-83**-induced apoptosis is still emerging, studies on other CDK inhibitors suggest their potential roles. Inhibition of CDKs can lead to apoptosis independently of p53 status.[4] The JNK pathway is a key regulator of apoptosis in response to cellular stress and can be activated by various anti-cancer agents.[5][6][7]





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